molecular formula C15H21Cl2N3 B1436013 N-(1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine dihydrochloride CAS No. 2109576-09-0

N-(1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine dihydrochloride

Cat. No. B1436013
M. Wt: 314.3 g/mol
InChI Key: OOUCVERRFVNYGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine dihydrochloride” is a chemical compound used in scientific research. Its applications range from drug development to understanding neurodegenerative diseases. It acts as a donor molecule and forms charge transfer (CT) complexes with π-acceptors (quinol and picric acid), σ-acceptors (iodine) and vacant orbital acceptors (tin (IV) tetrachloride and zinc chloride) .


Molecular Structure Analysis

The molecular formula of “N-(1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine dihydrochloride” is C15H21Cl2N3 . Its molecular weight is 314.25 .

Scientific Research Applications

Synthesis and Molecular Structure Analysis

  • Research has focused on synthesizing complex molecules and analyzing their structures, particularly those related to N,N,N',N'-tetradentate ligands and their coordination with metals. For instance, studies have explored the synthesis of chlorinated tetracyclic compounds and their potential antidepressant effects, revealing significant reductions in immobility times in mice, indicating antidepressant effects (U. Karama et al., 2016). Additionally, investigations into the Mannich reaction of pyrrole and dimethylpyrrole with monoamines and diamines have led to the discovery of novel compounds with unique yields and structural characteristics (D. Jana et al., 2019).

Coordination Chemistry and Ligand Properties

  • Research in coordination chemistry has uncovered diverse applications of tetradentate ligands, including their use in forming novel azide-bridged MnII complexes with varied magnetic properties (T. Karmakar et al., 2006). These studies show how slight modifications in ligand structures can lead to significant differences in the resulting complexes' magnetic and structural properties.

Luminescence and Chemosensor Applications

  • N,N'-Bis(9-anthrylmethyl)diamines have been explored as effective and selective chemosensors for detecting Zn2+ and H+ ions. These studies highlight the potential of such compounds in developing new materials for detecting and sensing specific metal ions (I. E. Tolpygin et al., 2007).

Antimicrobial Studies

  • Some derivatives of tetrahydroacridine have been synthesized and evaluated for their antibacterial and antifungal activities. This research indicates that compounds with specific substituents can exhibit pronounced antimicrobial activities, offering new avenues for developing antimicrobial agents (A. E. Martin et al., 2006).

properties

IUPAC Name

N'-(1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3.2ClH/c16-9-10-17-15-11-5-1-3-7-13(11)18-14-8-4-2-6-12(14)15;;/h1,3,5,7H,2,4,6,8-10,16H2,(H,17,18);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOUCVERRFVNYGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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